2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE
Overview
Description
2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE is a complex organic compound that features a piperazine ring substituted with a nitro-trifluoromethylphenyl group and an ethyl ester of dimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Nitro-Trifluoromethylphenyl Group: The piperazine intermediate is then reacted with 2-nitro-4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the piperazine derivative with 3,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Formation of 2-{4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The nitro-trifluoromethylphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- 4-amino-3-nitrobenzotrifluoride
- 2-nitro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE is unique due to the combination of its piperazine ring, nitro-trifluoromethylphenyl group, and dimethoxybenzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 3,4-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O6/c1-32-19-6-3-15(13-20(19)33-2)21(29)34-12-11-26-7-9-27(10-8-26)17-5-4-16(22(23,24)25)14-18(17)28(30)31/h3-6,13-14H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVKGNPVLMJYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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